molecular formula C7H7ClN2O B14840889 1-(5-Amino-6-chloropyridin-3-YL)ethanone

1-(5-Amino-6-chloropyridin-3-YL)ethanone

Cat. No.: B14840889
M. Wt: 170.59 g/mol
InChI Key: DMGVJKWXRZUBAQ-UHFFFAOYSA-N
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Description

1-(5-Amino-6-chloropyridin-3-yl)ethanone is a pyridine-based derivative characterized by a ketone group at position 1, an amino (-NH₂) substituent at position 5, and a chlorine atom at position 6 of the pyridine ring. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The amino group enhances solubility in polar solvents, while the chlorine atom contributes to stability and influences reactivity in substitution or coupling reactions.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

1-(5-amino-6-chloropyridin-3-yl)ethanone

InChI

InChI=1S/C7H7ClN2O/c1-4(11)5-2-6(9)7(8)10-3-5/h2-3H,9H2,1H3

InChI Key

DMGVJKWXRZUBAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(N=C1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-6-chloropyridin-3-YL)ethanone typically involves the chlorination of 5-amino-3-pyridinol followed by acetylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the acetylation step may involve acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-6-chloropyridin-3-YL)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyridines .

Scientific Research Applications

1-(5-Amino-6-chloropyridin-3-YL)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: It may be used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(5-Amino-6-chloropyridin-3-YL)ethanone involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor or receptor ligand, modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituents (Pyridine Ring) Molecular Weight Key Properties/Data
1-(5-Amino-6-chloropyridin-3-yl)ethanone 5-NH₂, 6-Cl ~170.6 (calc.) Enhanced solubility (NH₂), moderate lipophilicity (Cl)
1-(5,6-Dichloropyridin-3-yl)ethanone 5-Cl, 6-Cl 205.03 High lipophilicity; used in agrochemical synthesis
1-(5-Bromo-2-chloropyridin-3-yl)ethanone 5-Br, 2-Cl 234.48 Higher MW; halogen reactivity for cross-coupling
1-(6-Chloro-5-methylpyridin-3-yl)ethanone 6-Cl, 5-CH₃ 169.62 Methyl enhances stability; lower polarity
1-(5-Methoxypyridin-3-yl)ethanone 5-OCH₃ 151.16 Electron-donating OCH₃; increased solubility
1-(3-chloro-5-fluoropyridin-2-yl)ethanone 3-Cl, 5-F 173.57 Dual halogen effects; high reactivity in substitutions

Physicochemical and Reactivity Analysis

Electronic Effects: The amino group in the target compound donates electrons, increasing ring electron density and favoring electrophilic substitutions. This contrasts with dichloro analogs (e.g., 1-(5,6-Dichloropyridin-3-yl)ethanone), where electron-withdrawing Cl atoms reduce ring reactivity . Methoxy and methyl groups (e.g., 1-(5-Methoxypyridin-3-yl)ethanone) enhance solubility but reduce electrophilic reactivity compared to halogens .

Thermal Stability: Compounds with methyl groups (e.g., 1-(6-Chloro-5-methylpyridin-3-yl)ethanone) exhibit higher thermal stability (e.g., melting points >200°C) due to steric protection . Amino-chloro derivatives may show intermediate stability, balancing electron donation and withdrawal .

Synthetic Utility: Bromo-chloro analogs (e.g., 1-(5-Bromo-2-chloropyridin-3-yl)ethanone) are preferred in Suzuki-Miyaura couplings due to Br's superior leaving-group ability . The amino group in the target compound enables functionalization via diazotization or condensation reactions, as seen in related amino-pyridine derivatives .

Safety and Handling: Halogenated compounds (e.g., 1-(3-chloro-5-fluoropyridin-2-yl)ethanone) often require stringent safety protocols due to toxicity, whereas amino-substituted derivatives may pose fewer hazards .

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